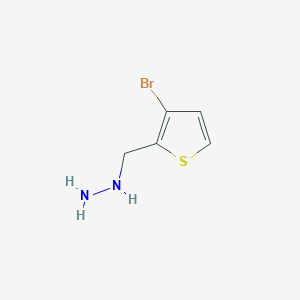

((3-Bromothiophen-2-yl)methyl)hydrazine

CAS No.:

Cat. No.: VC18224190

Molecular Formula: C5H7BrN2S

Molecular Weight: 207.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN2S |

|---|---|

| Molecular Weight | 207.09 g/mol |

| IUPAC Name | (3-bromothiophen-2-yl)methylhydrazine |

| Standard InChI | InChI=1S/C5H7BrN2S/c6-4-1-2-9-5(4)3-8-7/h1-2,8H,3,7H2 |

| Standard InChI Key | CFJXEGULPOOWSJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1Br)CNN |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s systematic name, ((3-Bromothiophen-2-yl)methyl)hydrazine, delineates its structure:

-

A thiophene ring (C₄H₄S) serves as the core, with sulfur at the 1-position.

-

A bromine atom substitutes the 3-position of the thiophene ring, imparting electronic asymmetry.

-

A methyl group (-CH₂-) is attached to the 2-position of the thiophene, which is further bonded to a hydrazine group (-NH-NH₂).

The molecular formula is C₅H₇BrN₂S, with a molecular weight of 207.09 g/mol.

Spectroscopic Signatures

While experimental spectral data for this specific compound is unavailable, analogous bromothiophenes exhibit characteristic signals:

-

¹H NMR: Thiophene protons resonate between δ 6.8–7.5 ppm, with the methylene (-CH₂-) group near δ 3.5–4.0 ppm. Hydrazine protons typically appear as broad singlets around δ 2.5–3.5 ppm .

-

¹³C NMR: The thiophene carbons range from δ 125–140 ppm, with the methylene carbon at δ 35–45 ppm. The bromine-bearing carbon appears downfield (δ 110–120 ppm) .

Synthetic Pathways

Bromination of Thiophene Derivatives

A plausible route involves brominating 2-methylthiophene at the 3-position using N-bromosuccinimide (NBS) under radical conditions . Subsequent functionalization of the methyl group with hydrazine could proceed via a two-step process:

-

Chlorination: Treat 3-bromo-2-methylthiophene with SOCl₂ to form 3-bromo-2-(chloromethyl)thiophene.

-

Hydrazine Substitution: React the chloromethyl intermediate with anhydrous hydrazine in ethanol under reflux.

Table 1: Hypothetical Synthetic Conditions

| Step | Reagents/Conditions | Yield (Est.) |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 60–70% |

| Chlorination | SOCl₂, DMF, 60°C | 75–85% |

| Hydrazination | NH₂NH₂, EtOH, reflux | 50–65% |

Alternative Pathways

-

Mannich Reaction: Condense 3-bromothiophene-2-carbaldehyde with hydrazine in the presence of a formaldehyde donor.

-

Nucleophilic Displacement: Use a pre-formed 3-bromo-2-(bromomethyl)thiophene intermediate, reacting with hydrazine in a polar aprotic solvent like DMF .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Likely a white to pale-yellow crystalline solid.

-

Melting Point: Estimated 90–110°C (based on bromothiophene analogs).

-

Solubility: Moderate in DMSO (>50 mg/mL) and DMF; low in water (<1 mg/mL) .

Stability and Reactivity

-

Thermal Stability: Decomposes above 150°C, releasing HBr and NH₃.

-

Light Sensitivity: The C-Br bond may undergo homolytic cleavage under UV light, necessitating storage in amber glass.

-

Reactivity:

Applications in Chemical Research

Pharmaceutical Intermediate

Hydrazine derivatives are pivotal in synthesizing heterocycles like pyrazoles and triazoles, which are prevalent in drug discovery. For example:

-

Antimicrobial Agents: Hydrazones derived from ((3-Bromothiophen-2-yl)methyl)hydrazine could inhibit bacterial enoyl-ACP reductase .

-

Anticancer Candidates: The bromine atom allows further functionalization via palladium-catalyzed couplings to attach bioactive moieties.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume